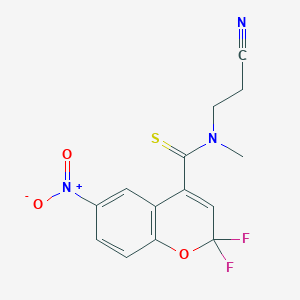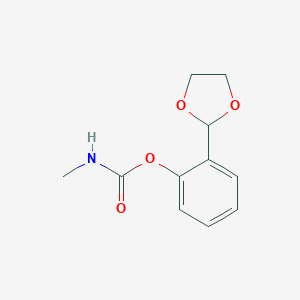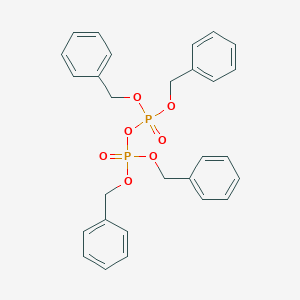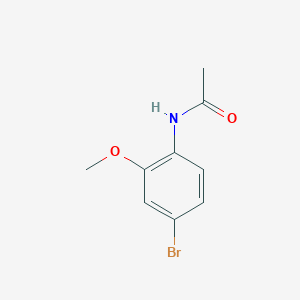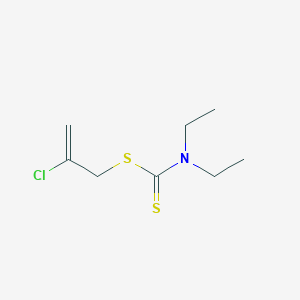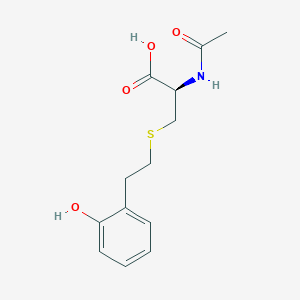
N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine, also known as NACET, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NACET is a derivative of L-cysteine, an amino acid that plays a crucial role in protein synthesis. The compound has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine is not fully understood. However, it is believed that the compound exerts its effects through the modulation of various signaling pathways. N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine has been shown to inhibit the activation of NF-kB, a transcription factor that plays a crucial role in the regulation of inflammation. Additionally, N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which help to reduce oxidative stress.
Biochemical and Physiological Effects:
N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine has been shown to possess various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, while increasing the production of anti-inflammatory cytokines, such as IL-10. Additionally, N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes. N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine has also been shown to improve mitochondrial function, which plays a crucial role in cellular energy production.
実験室実験の利点と制限
One of the advantages of N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine is its low toxicity, making it a safe compound for use in lab experiments. Additionally, N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine is its poor solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine. One area of interest is the potential use of N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine and its potential therapeutic applications. Finally, the development of more effective formulations of N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine with improved solubility could help to overcome some of the limitations of the compound in lab experiments.
合成法
N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine can be synthesized through a multi-step process involving the reaction of L-cysteine with 2-bromoethyl phenol, followed by acetylation with acetic anhydride. The final product is obtained through purification using chromatography techniques.
科学的研究の応用
N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been shown to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
特性
CAS番号 |
152155-79-8 |
|---|---|
製品名 |
N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine |
分子式 |
C13H17NO4S |
分子量 |
283.35 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-[2-(2-hydroxyphenyl)ethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C13H17NO4S/c1-9(15)14-11(13(17)18)8-19-7-6-10-4-2-3-5-12(10)16/h2-5,11,16H,6-8H2,1H3,(H,14,15)(H,17,18)/t11-/m0/s1 |
InChIキー |
VNJQKYBUNWVPHD-NSHDSACASA-N |
異性体SMILES |
CC(=O)N[C@@H](CSCCC1=CC=CC=C1O)C(=O)O |
SMILES |
CC(=O)NC(CSCCC1=CC=CC=C1O)C(=O)O |
正規SMILES |
CC(=O)NC(CSCCC1=CC=CC=C1O)C(=O)O |
同義語 |
(2R)-2-acetamido-3-[2-(2-hydroxyphenyl)ethylsulfanyl]propanoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



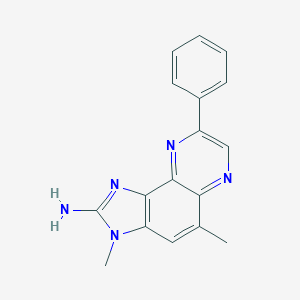
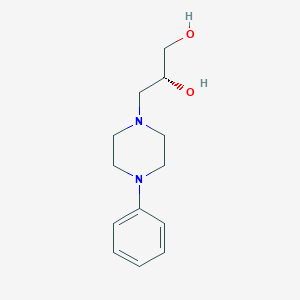
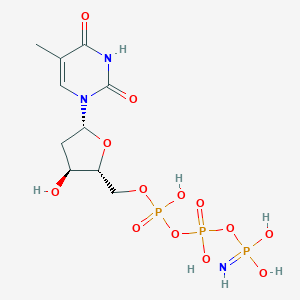
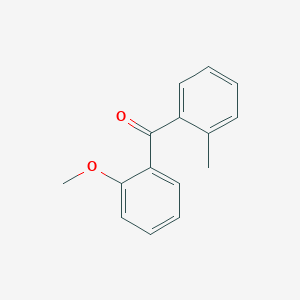

![N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B132391.png)
